alpha-Linolenoyl Ethanolamide-d4 alpha-Linolenoyl Ethanolamide-d4 α-Linolenoyl ethanolamide-d4 contains four deuterium atoms at the 1,1/',2, and 2/' positions. It is intended for use as an internal standard for the quantification of α-linolenoyl ethanolamide by GC- or LC-mass spectrometry. α-Linolenoyl ethanolamide is an endocannabinoid containing α-linolenic acid in place of the arachidonate moiety of AEA. α-Linolenoyl ethanolamide has been detected in porcine brain, but its specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0164117
InChI: InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2
SMILES: CCC=CCC=CCC=CCCCCCCCC(=O)NCCO
Molecular Formula: C20H35NO2
Molecular Weight: 325.5 g/mol

alpha-Linolenoyl Ethanolamide-d4

CAS No.:

Cat. No.: VC0164117

Molecular Formula: C20H35NO2

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

alpha-Linolenoyl Ethanolamide-d4 -

Molecular Formula C20H35NO2
Molecular Weight 325.5 g/mol
IUPAC Name (9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide
Standard InChI InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2
Standard InChI Key HBJXRRXWHSHZPU-BBVLJAKGSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
SMILES CCC=CCC=CCC=CCCCCCCCC(=O)NCCO
Canonical SMILES CCC=CCC=CCC=CCCCCCCCC(=O)NCCO

Chemical Identity and Properties

Alpha-Linolenoyl Ethanolamide-d4 is a modified version of alpha-linolenoyl ethanolamide, containing four deuterium atoms that replace hydrogen atoms at specific positions in the molecule. It belongs to the family of N-acylethanolamines (NAEs), which are important lipid signaling molecules in biological systems. The compound has several synonyms recognized in scientific literature and chemical databases.

Basic Information

The compound's identity can be characterized by the following properties:

PropertyValue
CAS Number1451194-68-5
PubChem CID137699648
Molecular FormulaC20H31D4NO2
Molecular Weight325.5 g/mol
Database Creation Date2019-04-10
Latest Database Update2025-04-05

These identifying parameters are essential for researchers seeking to acquire or reference the compound in their studies . The relatively recent database updates indicate ongoing research interest in this compound.

Chemical Structure and Nomenclature

Alpha-Linolenoyl Ethanolamide-d4 has several scientific names that describe its chemical structure. Its systematic IUPAC name is (9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide, which precisely indicates the positions of the double bonds and deuterium atoms . The compound is also known by several synonyms including N-Linolenoylethanolamine-d4, which is commonly used in research literature .

The structure features four deuterium atoms specifically at the 1,1',2, and 2' positions of the ethanolamide group . This selective deuteration is critical for its function as an internal standard, as it creates a mass difference from the non-deuterated compound while maintaining nearly identical chemical behavior.

Molecular Characteristics

The canonical SMILES notation for alpha-Linolenoyl Ethanolamide-d4 is CC/C=C\C/C=C\C/C=C\CCCCCCCC(NC([2H])([2H])C([2H])([2H])O)=O, which represents its molecular structure in a linear format . In this notation, the [2H] symbols represent the deuterium atoms that replace hydrogens in the molecule.

The compound's 2D structure is available in chemical databases, though its flexibility prevents reliable 3D conformer generation . This molecular flexibility is characteristic of long-chain fatty acid derivatives and affects both its physical properties and biological interactions.

SolventSolubility
DMF10 mg/ml
DMSO30 mg/ml
EthanolMiscible
Ethanol:PBS (pH 7.2)(1:2)8.5 mg/ml

This solubility profile reflects the amphipathic nature of the compound, with both hydrophilic and hydrophobic regions . For experimental purposes, researchers typically receive the compound as a solution in ethanol, which can be evaporated under nitrogen if a solvent change is necessary.

Preparation of Working Solutions

For laboratory use, preparing stock solutions of appropriate concentration is a common requirement. The following table provides guidance for preparing solutions of varying concentrations:

Desired ConcentrationAmount of Compound
1 mg
1 mM3.0722 mL
5 mM0.6144 mL
10 mM0.3072 mL

Synthesis and Production

The production of Alpha-Linolenoyl Ethanolamide-d4 involves specialized synthetic chemistry techniques to incorporate deuterium atoms at specific positions in the molecule.

Quality Control and Characterization

Following synthesis, the compound undergoes rigorous characterization to confirm its identity and purity. Analytical techniques employed typically include:

  • Liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and fragmentation pattern

  • Nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation

  • High-performance liquid chromatography (HPLC) to assess purity

These quality control measures ensure the reliability of the compound when used as an internal standard in analytical methods .

Applications in Research

Alpha-Linolenoyl Ethanolamide-d4 serves essential functions in scientific research, particularly in the analysis of endocannabinoids and related compounds.

Use as Internal Standard

The primary application of Alpha-Linolenoyl Ethanolamide-d4 is as an internal standard in quantitative analysis, particularly in mass spectrometry. The deuterium labeling creates a mass shift that allows the internal standard to be distinguished from the non-deuterated compound while maintaining nearly identical chemical behavior during sample preparation and analysis .

This property is particularly valuable in endocannabinoid research, where accurate quantification of N-acylethanolamines is essential. The compound is often used alongside other deuterated standards such as D8-20:4 AEA, D8-20:4 AG, and D4-18:2 linoleoyl-ethanolamide (LEA) in comprehensive endocannabinoid profiling .

Endocannabinoid System Research

Alpha-Linolenoyl Ethanolamide-d4 contributes to research on the endocannabinoid system, which plays crucial roles in numerous physiological processes. Studies utilizing this compound help elucidate the mechanisms of:

  • Pain sensation and modulation

  • Appetite regulation

  • Mood regulation

  • Inflammatory responses

  • Energy homeostasis

The ability to accurately quantify endocannabinoids using deuterated standards like Alpha-Linolenoyl Ethanolamide-d4 has advanced understanding of these important signaling molecules and their biological functions.

Analytical Methodology

In analytical protocols, Alpha-Linolenoyl Ethanolamide-d4 is typically added to biological samples at the beginning of the extraction process. This approach controls for variation in recovery during sample preparation, improving the accuracy of quantitative measurements .

A typical analytical workflow might include:

  • Addition of deuterated internal standards including Alpha-Linolenoyl Ethanolamide-d4 to the biological sample

  • Lipid extraction using organic solvents

  • Sample cleanup and concentration

  • Analysis by LC-MS/MS with multiple reaction monitoring

  • Quantification using the response ratio between the analyte and internal standard

This methodology has been applied to various sample types, including brain tissue, serum, and plasma, enabling comprehensive profiling of endocannabinoids across different biological matrices.

Biological Significance

While Alpha-Linolenoyl Ethanolamide-d4 itself is primarily an analytical tool, understanding the biological significance of its non-deuterated counterpart provides important context for its research applications.

Relationship to the Endocannabinoid System

Alpha-linolenoyl ethanolamide belongs to the N-acylethanolamine family, which includes compounds like anandamide (arachidonoyl ethanolamide or AEA), a well-known endocannabinoid. These substances interact with cannabinoid receptors and play crucial roles in various physiological processes.

The endocannabinoid system consists of:

  • Endocannabinoids (endogenous cannabinoids)

  • Cannabinoid receptors (primarily CB1 and CB2)

  • Enzymes responsible for endocannabinoid synthesis and degradation

Research utilizing Alpha-Linolenoyl Ethanolamide-d4 as an internal standard has contributed to mapping the complex interactions within this system and understanding its regulatory functions.

Biosynthesis of N-Acylethanolamines

N-acylethanolamines like alpha-linolenoyl ethanolamide are synthesized in vivo through multiple pathways. The biosynthetic precursors for these compounds are primarily N-acyl phosphatidylethanolamines, which are cleaved by various enzymes to form the corresponding N-acylethanolamines .

Several enzymes are implicated in this process, including:

  • N-acyl phosphatidylethanolamine-specific phospholipase D

  • Alpha, beta-hydrolase-4 (ABHD4)

  • Glycerophosphodiesterase-1 (GDE1)

  • Soluble phospholipase A2

  • Phospholipase C and phosphatases

Understanding these biosynthetic pathways is crucial for interpreting the biological significance of N-acylethanolamines and their potential therapeutic applications.

Recent Research Developments

Recent studies utilizing Alpha-Linolenoyl Ethanolamide-d4 have contributed to expanding knowledge about endocannabinoids and related compounds.

Novel Endocannabinoids Discovery

Research has revealed the existence of previously uncharacterized endocannabinoids. In a study examining PUFA synthesis deficiency, two novel endocannabinoids were discovered: N-eicosa-5,11,14-trienoyl-ethanolamide (SEA) and 2-eicosa-5,11,14-trienoyl-glycerol (2-SG) . These compounds are derived from the uncommon omega-6-sciadonic acid.

The discovery of these compounds demonstrates the ongoing evolution of our understanding of the endocannabinoid system and highlights the importance of accurate analytical methods utilizing deuterated standards like Alpha-Linolenoyl Ethanolamide-d4.

Quantitative Analysis Advances

Recent advances in mass spectrometry techniques have enhanced the sensitivity and specificity of endocannabinoid analysis. Improved methods utilizing deuterated standards have enabled researchers to detect and quantify endocannabinoids at physiologically relevant concentrations in complex biological matrices .

These methodological improvements have revealed important insights into the dynamic regulation of endocannabinoid levels in various physiological and pathological states, contributing to a more comprehensive understanding of their biological functions.

Future Research Directions

The continued use of Alpha-Linolenoyl Ethanolamide-d4 as an analytical standard promises to support several emerging research areas in endocannabinoid science.

Metabolic Pathway Analysis

Further studies are needed to fully characterize the metabolic pathways governing the synthesis and degradation of various N-acylethanolamines. The use of deuterated standards like Alpha-Linolenoyl Ethanolamide-d4 will be essential for tracing these metabolic processes and understanding their regulation under different physiological conditions.

Technological Advancements

Ongoing improvements in analytical techniques, including novel mass spectrometry approaches and sample preparation methods, will likely enhance the utility of Alpha-Linolenoyl Ethanolamide-d4 as an internal standard. These advancements may enable more sensitive detection and more precise quantification of endocannabinoids in biological samples.

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